molecular formula C30H18O10 B13420544 Delicaflavone

Delicaflavone

Cat. No.: B13420544
M. Wt: 538.5 g/mol
InChI Key: WJULKDPQRHDJNK-UHFFFAOYSA-N
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Description

Delicaflavone is a rarely occurring biflavonoid isolated from the plant Selaginella doederleinii Hieron, a traditional Chinese medicine. This compound has garnered significant attention due to its promising anticancer properties. Modern pharmacological studies have demonstrated that this compound induces reactive oxygen species-mediated apoptosis and cell cycle arrest via the PI3K/AKT/mTOR and Ras/MEK/Erk signaling pathways, resulting in autophagic cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delicaflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units. The reaction conditions typically include the use of oxidizing agents such as iodine or ferric chloride in an organic solvent like dichloromethane or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Selaginella doederleinii Hieron using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Delicaflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Scientific Research Applications

Delicaflavone has a wide range of scientific research applications, including:

Mechanism of Action

Delicaflavone belongs to the C–O–C-type biflavonoids, which include compounds like hinokiflavone and ochnaflavone. These compounds are characterized by an ether linkage between the two connected apigenin units. Compared to other biflavonoids, this compound has shown unique anticancer properties, particularly in inducing autophagic cell death and modulating immune responses .

Comparison with Similar Compounds

Delicaflavone’s unique ability to modulate multiple signaling pathways and induce autophagic cell death makes it a promising candidate for further research and development in anticancer therapies.

Properties

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

IUPAC Name

3-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H18O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-13,31-35H

InChI Key

WJULKDPQRHDJNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

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